molecular formula C8H18ClP B1329828 Di-tert-butylchlorophosphine CAS No. 13716-10-4

Di-tert-butylchlorophosphine

Cat. No.: B1329828
CAS No.: 13716-10-4
M. Wt: 180.65 g/mol
InChI Key: MCRSZLVSRGTMIH-UHFFFAOYSA-N
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Description

Di-tert-butylchlorophosphine is a chemical compound belonging to the class of phosphine ligands. It is known for its flexibility in electronic and steric properties, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions. The compound has the molecular formula C8H18ClP and a molecular weight of 180.66 g/mol .

Mechanism of Action

Target of Action

Di-tert-butylchlorophosphine primarily targets the central metal atom in various chemical reactions . It plays a key role in stabilizing and activating the central metal atom, which is crucial for the success of these reactions .

Mode of Action

This compound interacts with its targets by serving as a ligand . It is used for cross-coupling reactions due to the flexibility of its electronic and steric properties . This interaction results in the stabilization and activation of the central metal atom, enabling it to participate in various chemical reactions .

Biochemical Pathways

This compound affects several biochemical pathways. It is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions . These reactions are fundamental to many biochemical processes, and the compound’s role in facilitating these reactions underscores its importance in these pathways .

Pharmacokinetics

It is known that the compound is sensitive to air and moisture , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in facilitating chemical reactions. By serving as a ligand and stabilizing the central metal atom, this compound enables the successful execution of various chemical reactions . These reactions can lead to the formation of new compounds, contributing to various biochemical processes .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. The compound is sensitive to air and moisture , which can affect its stability and reactivity. Therefore, it is typically stored in a dry and well-ventilated place . The temperature and pressure of the environment can also impact the compound’s action, as they can influence the rate and success of the chemical reactions it facilitates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butylchlorophosphine can be synthesized through the reaction of tert-butyllithium with phosphorus trichloride. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylchlorophosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butylchlorophosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Chlorodicyclohexylphosphine
  • Chlorodiphenylphosphine
  • Tri-tert-butylphosphine
  • Chloro(tert-butyl)phenylphosphine
  • Di(1-adamantyl)chlorophosphine
  • Dicyclohexylphosphine

Uniqueness

Di-tert-butylchlorophosphine is unique due to its high steric bulk and electronic flexibility, which allows it to stabilize a wide range of metal centers and facilitate various catalytic reactions. Its ability to participate in both substitution and cross-coupling reactions makes it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

ditert-butyl(chloro)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClP/c1-7(2,3)10(9)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRSZLVSRGTMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160089
Record name Phosphinous chloride, bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13716-10-4
Record name Di-tert-butylchlorophosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13716-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphinous chloride, bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinous chloride, bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

By way of example, the preparation of tri-tert-butylphosphine is described in Chem. Ber., 100(2), 692-3 (1967). Tertiary butyl magnesium chloride is first prepared from magnesium metal and t-butyl chloride, then this is allowed to react with PCl3 to form di-tert-butylchlorophosphine. This product is then treated with tert-butyl lithium to yield tri-tert-butyl phosphine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Di-tert-butylchlorophosphine
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Di-tert-butylchlorophosphine
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Di-tert-butylchlorophosphine

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